3-Iodo-2-cyclopenten-1-ol
Description
3-Iodo-2-cyclopenten-1-ol is a cyclopentenol derivative featuring a hydroxyl group (-OH) at the 1-position and an iodine substituent at the 3-position on a five-membered cyclopentenol ring.
Properties
CAS No. |
188635-25-8 |
|---|---|
Molecular Formula |
C5H7IO |
Molecular Weight |
210.01 g/mol |
IUPAC Name |
3-iodocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2 |
InChI Key |
JMWZSBGCAMXIHT-UHFFFAOYSA-N |
SMILES |
C1CC(=CC1O)I |
Canonical SMILES |
C1CC(=CC1O)I |
Synonyms |
3-IODOCYCLOPENT-2-ENOL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Iodo-2-cyclopenten-1-one (CAS 61765-46-6)
- Functional Group Differences : The ketone (-C=O) at the 1-position in 3-Iodo-2-cyclopenten-1-one contrasts with the hydroxyl group (-OH) in 3-Iodo-2-cyclopenten-1-ol. This distinction significantly alters reactivity:
- Molecular Weight and Formula :
- Solubility : The hydroxyl group enhances water solubility compared to the ketone, though both compounds are likely more soluble in organic solvents like DCM or THF.
3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol
- Structural Complexity: This compound (referenced in IFRA standards ) includes a branched alkyl chain and a cyclopentenyl group, contrasting with the simpler iodinated cyclopentenol structure.
- Applications: Used in fragrance formulations due to its stability and odor profile , whereas iodinated cyclopentenols/ketones are more likely employed in synthetic chemistry for their electrophilic iodine atom.
Data Table: Key Properties of Compared Compounds
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